Ethyl 2-(methylamino)quinoline-4-carboxylate
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Overview
Description
Ethyl 2-(methylamino)quinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the ethyl ester and methylamino groups at specific positions on the quinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylamino)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the reaction of 2-aminoquinoline with ethyl chloroformate in the presence of a base like triethylamine can yield ethyl 2-aminoquinoline-4-carboxylate.
Methylation of the Amino Group: The amino group at the 2-position can be methylated using reagents like methyl iodide or dimethyl sulfate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors, automated synthesis platforms, and greener reaction conditions to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the electron-withdrawing carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Ethyl 2-(methylamino)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(methylamino)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug with a similar structure.
Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
Ethyl 2-(methylamino)quinoline-4-carboxylate is unique due to the presence of both the ethyl ester and methylamino groups, which confer distinct chemical reactivity and potential biological activity compared to other quinoline derivatives. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(methylamino)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-8-12(14-2)15-11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDIUJJYXHWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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